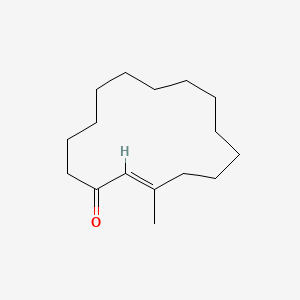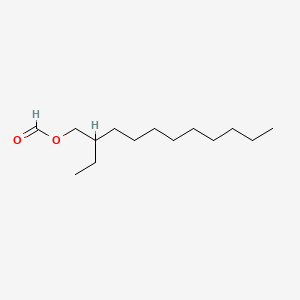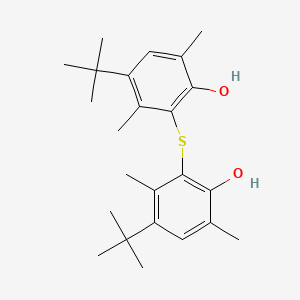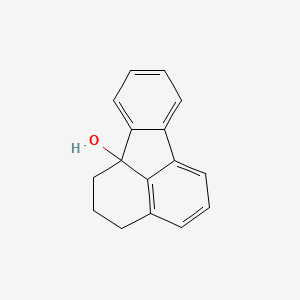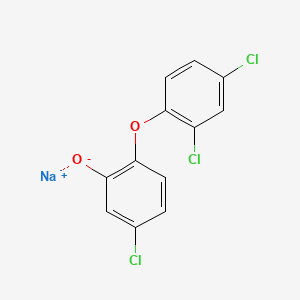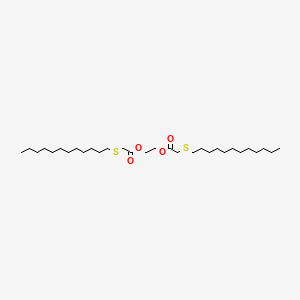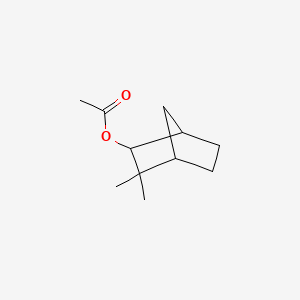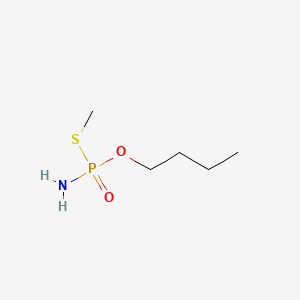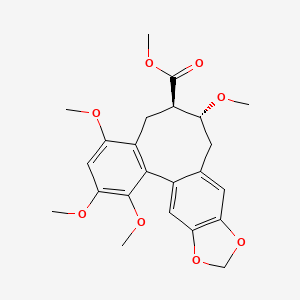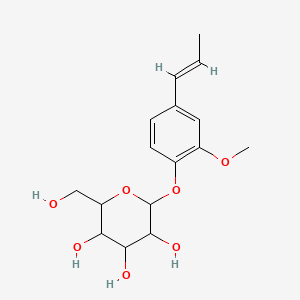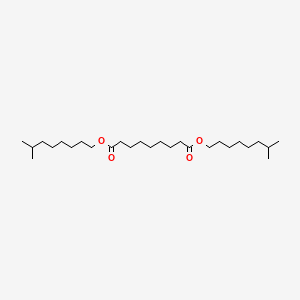
Diisononyl azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisononyl azelate is a chemical compound with the molecular formula C27H52O4 and a molecular weight of 440.710 g/mol . It is an ester derived from azelaic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, durability, and workability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisononyl azelate is synthesized through the esterification of azelaic acid with isononyl alcohol. The reaction typically involves heating azelaic acid and isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then distilled to remove water and other by-products, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Diisononyl azelate undergoes various chemical reactions, including:
Esterification: Formation of esters from azelaic acid and isononyl alcohol.
Common Reagents and Conditions:
Esterification: Azelaic acid, isononyl alcohol, acid catalyst (e.g., sulfuric acid), heat.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Azelaic acid and isononyl alcohol.
Applications De Recherche Scientifique
Diisononyl azelate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of diisononyl azelate is primarily related to its role as a plasticizer. It works by increasing the mobility of polymer chains, thereby enhancing the flexibility and workability of the material. In biological systems, its effects are similar to those of azelaic acid, which include anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different chemical structure.
Diisononyl adipate (DINA): Used for low-temperature flexibility and resistance to oil and water.
Diethylhexyl phthalate (DEHP): A widely used plasticizer with similar properties but different molecular structure.
Uniqueness: Diisononyl azelate is unique due to its specific ester structure derived from azelaic acid and isononyl alcohol. This structure imparts distinct properties, such as enhanced flexibility and durability, making it suitable for various industrial applications .
Propriétés
Numéro CAS |
71850-10-7 |
|---|---|
Formule moléculaire |
C27H52O4 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
bis(7-methyloctyl) nonanedioate |
InChI |
InChI=1S/C27H52O4/c1-24(2)18-12-8-10-16-22-30-26(28)20-14-6-5-7-15-21-27(29)31-23-17-11-9-13-19-25(3)4/h24-25H,5-23H2,1-4H3 |
Clé InChI |
GXFQQWKYCJDABX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


